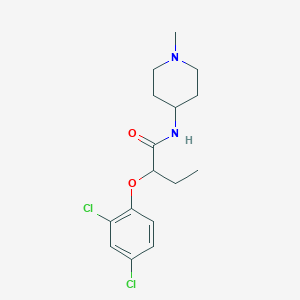![molecular formula C14H22N2O B4940539 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-piperidinecarboxamide](/img/structure/B4940539.png)
1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-piperidinecarboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-piperidinecarboxamide, also known as Bicuculline, is a naturally occurring alkaloid that is commonly used in scientific research to study the effects of GABA (gamma-aminobutyric acid) on the central nervous system. Bicuculline is a potent antagonist of GABA-A receptors and is used to block the inhibitory effects of GABA on neuronal activity.
作用機序
1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-piperidinecarboxamide works by blocking the inhibitory effects of GABA on neuronal activity. GABA is the primary inhibitory neurotransmitter in the central nervous system and regulates the activity of neurons by binding to GABA-A receptors. 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-piperidinecarboxamide binds to the same site on the GABA-A receptor as GABA but does not activate the receptor. Instead, it blocks the inhibitory effects of GABA, leading to increased neuronal activity.
Biochemical and Physiological Effects:
1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-piperidinecarboxamide has several biochemical and physiological effects on the central nervous system. It increases neuronal excitability by blocking the inhibitory effects of GABA, leading to increased synaptic transmission and neuronal firing. 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-piperidinecarboxamide also increases the release of several neurotransmitters, including dopamine, norepinephrine, and serotonin, which are involved in the regulation of mood, anxiety, and arousal.
実験室実験の利点と制限
1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-piperidinecarboxamide is a potent and selective GABA-A receptor antagonist that is widely used in scientific research. Its main advantage is its ability to selectively block the inhibitory effects of GABA on neuronal activity, allowing researchers to investigate the role of GABA in the central nervous system. However, its use is limited by its toxicity and potential side effects, which can vary depending on the dose and route of administration.
将来の方向性
There are several future directions for the use of 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-piperidinecarboxamide in scientific research. One area of interest is the development of new GABA-A receptor antagonists with improved selectivity and reduced toxicity. Another area of interest is the investigation of the role of GABA in the regulation of neuronal plasticity and the potential use of GABA-A receptor antagonists in the treatment of neurological disorders such as epilepsy, anxiety, and depression.
合成法
1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-piperidinecarboxamide is primarily synthesized from the plant Dicentra cucullaria, commonly known as the Dutchman's breeches. The plant contains the alkaloid protoberberine, which is used as a starting material for the synthesis of 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-piperidinecarboxamide. The synthesis involves several steps, including the conversion of protoberberine to tetrahydroprotoberberine and subsequent cyclization to form the 1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-piperidinecarboxamide molecule.
科学的研究の応用
1-(bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-piperidinecarboxamide is widely used in scientific research to study the effects of GABA-A receptor antagonists on the central nervous system. It is used to investigate the role of GABA in the regulation of neuronal activity and the mechanisms underlying various neurological disorders such as epilepsy, anxiety, and depression.
特性
IUPAC Name |
1-(2-bicyclo[2.2.1]hept-5-enylmethyl)piperidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22N2O/c15-14(17)11-3-5-16(6-4-11)9-13-8-10-1-2-12(13)7-10/h1-2,10-13H,3-9H2,(H2,15,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INNMPAAVOYMDSG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)N)CC2CC3CC2C=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N~1~-(2,5-dimethoxyphenyl)-N~2~-(4-methoxyphenyl)-N~2~-[(4-methyl-3-nitrophenyl)sulfonyl]glycinamide](/img/structure/B4940456.png)
![6-methyl-4-[4-(4-morpholinylsulfonyl)benzyl]-3(2H)-pyridazinone](/img/structure/B4940477.png)
![3-(4-chlorobenzyl)-6-phenylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B4940484.png)

![1-fluoro-2-{[5-(isopropylthio)pentyl]oxy}benzene](/img/structure/B4940498.png)
![N-[2-(dimethylamino)ethyl]tricyclo[4.3.1.1~3,8~]undecane-3-carboxamide hydrochloride](/img/structure/B4940502.png)
![N-(3,4-difluorophenyl)-1-[(1-ethyl-3-methyl-1H-pyrazol-5-yl)carbonyl]-3-piperidinamine](/img/structure/B4940506.png)

![3-[2-(4-chlorophenyl)-2-oxoethyl]-5-ethyl-3-hydroxy-1,3-dihydro-2H-indol-2-one](/img/structure/B4940531.png)
![N~1~-{2-[(2-chlorobenzyl)thio]ethyl}-N~2~-(3,4-dichlorophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4940541.png)
![5-[(2-methoxy-4-methylphenoxy)methyl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-3-isoxazolecarboxamide](/img/structure/B4940549.png)
![2-(3,5-dibromo-2-methoxybenzylidene)-6,8-dimethyl[1,3]thiazolo[3,2-a]benzimidazol-3(2H)-one](/img/structure/B4940550.png)
amino]-1-(4-methoxybenzoyl)-3-pyrrolidinol](/img/structure/B4940560.png)
![N~2~-[4-(benzyloxy)phenyl]-N~1~-cycloheptyl-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4940571.png)